Structural Modification and Molecular Weight: Dual-Modification Signature vs. Parent Avermectin B1a and Common Degradants
5-O-Demethyl-28-hydroxy-Avermectin A1a exhibits a unique dual-modification (5-O-demethylation and 28-hydroxylation) that distinguishes it from its parent, Avermectin B1a, and other major degradation products. This structural difference results in a higher molecular weight (889.08 g/mol) and a distinct mass shift of +16 Da relative to Avermectin B1a (873.08 g/mol), facilitating unambiguous identification in LC-MS/MS workflows . This contrasts with other common degradants like Δ2-Avermectin B1a (MW 873.09) and epi-Avermectin B1a (MW 873.09), which are isobaric with the parent and thus more challenging to resolve analytically without the target compound as a specific standard .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 889.08 |
| Comparator Or Baseline | Avermectin B1a: 873.08; Δ2-Avermectin B1a: 873.09; epi-Avermectin B1a: 873.09 |
| Quantified Difference | +16 Da vs. parent and common degradants |
| Conditions | Mass spectrometry (theoretical exact mass) |
Why This Matters
This mass difference enables precise, unambiguous detection and quantification of this specific oxidative degradation pathway in complex biological and environmental samples.
